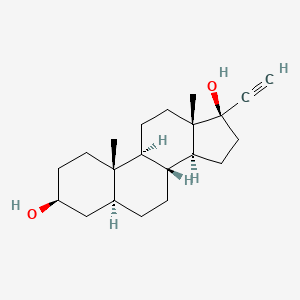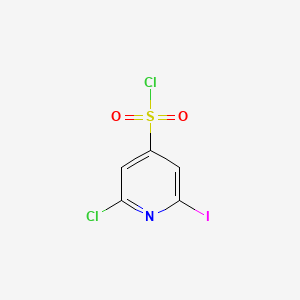
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt (unlabelled)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt is a chemical compound known for its role as a metabolite. It is also referred to as S-(3-Hydroxypropyl)mercapturic Acid. This compound is often used in research settings, particularly in the study of metabolic pathways and biochemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt typically involves the reaction of N-Acetyl-L-cysteine with 3-chloropropanol under basic conditions to form the intermediate N-Acetyl-S-(3-chloropropyl)-L-cysteine. This intermediate is then reacted with dicyclohexylamine to yield the final product .
Industrial Production Methods
it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimization for scale and yield .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could yield a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways.
Biology: Employed in the study of biochemical reactions and metabolic processes.
Medicine: Investigated for its potential role in detoxification pathways and as a biomarker for exposure to certain chemicals.
Industry: Utilized in the development of analytical methods for the detection and quantification of metabolites
Mecanismo De Acción
The mechanism of action of N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt involves its role as a metabolite in detoxification pathways. It is formed through the conjugation of 3-hydroxypropyl groups with N-Acetyl-L-cysteine, which is then excreted from the body. This process helps in the detoxification of harmful substances and their removal from the body .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine: Another metabolite involved in detoxification pathways.
N-Acetyl-S-(2-hydroxypropyl)-L-cysteine: Similar in structure but with a different alkyl group.
N-Acetyl-S-(4-hydroxybutyl)-L-cysteine: Contains a longer alkyl chain compared to N-Acetyl-S-(3-hydroxypropyl)-L-cysteine
Uniqueness
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt is unique due to its specific structure, which allows it to participate in distinct biochemical reactions and pathways. Its role as a metabolite in detoxification processes makes it particularly valuable in research focused on understanding and mitigating the effects of toxic substances .
Propiedades
Fórmula molecular |
C20H38N2O4S |
|---|---|
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(3-hydroxypropylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C8H15NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(11)9-7(8(12)13)5-14-4-2-3-10/h11-13H,1-10H2;7,10H,2-5H2,1H3,(H,9,11)(H,12,13)/t;7-/m.0/s1 |
Clave InChI |
IAJLPGZWRSPJLM-ZLTKDMPESA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSCCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
SMILES canónico |
CC(=O)NC(CSCCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-32,34,36,38,40,42-hexamethoxy-5,10,15,20,25,30-hexakis(methoxymethyl)-33,35,37,39,41-pentakis[(2,2,2-trifluoroacetyl)oxy]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-31-yl] 2,2,2-trifluoroacetate](/img/structure/B13442054.png)
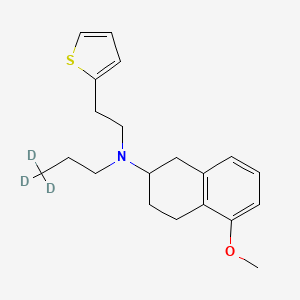
![5-(4-Hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxopentanamide](/img/structure/B13442077.png)
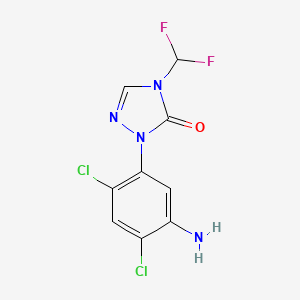


![4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib](/img/structure/B13442107.png)
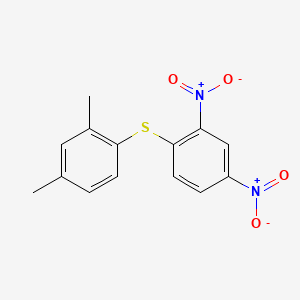

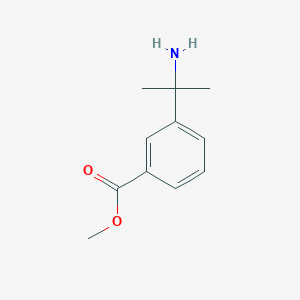
![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;palladium(2+)](/img/structure/B13442133.png)

